ethyl N-(2,5-difluorophenyl)carbamate
Description
Ethyl N-(2,5-difluorophenyl)carbamate is a carbamate derivative characterized by an ethyl ester group linked to a carbamate nitrogen, which is further substituted with a 2,5-difluorophenyl ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors such as TRK inhibitors .
Properties
CAS No. |
2145-86-0 |
|---|---|
Molecular Formula |
C9H9F2NO2 |
Molecular Weight |
201.17 g/mol |
IUPAC Name |
ethyl N-(2,5-difluorophenyl)carbamate |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
NTRIBXGEERCDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the reaction of 2,5-difluoroaniline or its derivatives with ethyl chloroformate or ethyl isocyanate under controlled conditions. The reaction forms the carbamate functional group by nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate or isocyanate.
Method 1: Reaction of 2,5-Difluoroaniline with Ethyl Chloroformate
- Reagents and Conditions : 2,5-Difluoroaniline is reacted with ethyl chloroformate in an inert organic solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
- Catalysts : A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the reaction.
- Procedure : The amine is dissolved in the solvent and cooled; ethyl chloroformate is added dropwise with stirring under an inert atmosphere. After completion, the reaction mixture is washed with aqueous solutions to remove salts.
- Purification : The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.
- Yields and Purity : Yields typically range from 60% to 85%, with purity above 95% after purification.
Method 2: Reaction of 2,5-Difluoroaniline with Ethyl Isocyanate
- Reagents and Conditions : 2,5-Difluoroaniline is reacted with ethyl isocyanate in an anhydrous solvent such as methylene chloride or tetrahydrofuran at temperatures from 0 °C to room temperature.
- Catalysts : Dibutyltin dilaurate or other organotin catalysts may be used to accelerate the carbamate formation.
- Procedure : The isocyanate is added dropwise to a cooled solution of the amine under inert atmosphere. The mixture is stirred for several hours to ensure complete conversion.
- Workup : The reaction mixture is washed with aqueous sodium bicarbonate solution to neutralize any acidic impurities, then with water and brine.
- Purification : The organic phase is dried and concentrated, followed by column chromatography to isolate the pure carbamate.
- Yields and Purity : Reported yields are around 66% to 80% crude, with purified yields around 65% to 70%, and purity reaching 98.5% as confirmed by NMR and chromatographic analysis.
Method 3: Carbamate Formation via Carbonate Intermediates
Another synthetic approach involves the use of di-tert-butyl carbonate or similar carbonate reagents to form carbamate intermediates, which upon reaction with 2,5-difluoroaniline derivatives yield the target carbamate.
- Procedure : Pyrrolidone or amine derivatives are reacted with di-tert-butyl carbonate in the presence of a base to form tert-butyl carbamate intermediates.
- Subsequent Steps : These intermediates can be reacted with 2,5-difluorophenyl Grignard reagents or other organometallic reagents to introduce the 2,5-difluorophenyl group, followed by acid-catalyzed deprotection to yield the carbamate.
- Advantages : This method allows for stereoselective synthesis and can be adapted for industrial scale due to mild reaction conditions and relatively low cost.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, ethyl acetate | Anhydrous solvents preferred |
| Temperature | 0 °C to room temperature | Cooling controls reaction rate |
| Catalyst | Dibutyltin dilaurate, triethylamine (base) | Catalysts improve yield and selectivity |
| Reaction Time | 4–41 hours | Longer times ensure complete conversion |
| Workup | Wash with NaHCO3, water, brine | Removes acidic and inorganic impurities |
| Purification | Silica gel column chromatography | Hexane/ethyl acetate solvent systems |
| Yield | 60–85% (crude), 65–70% (purified) | High yields with optimized conditions |
| Purity | >95% after purification | Confirmed by NMR and GC |
Analytical Characterization
- NMR Spectroscopy : Proton NMR shows characteristic signals for ethyl group (triplet ~1.0 ppm, quartet ~4.1 ppm) and aromatic protons of the 2,5-difluorophenyl ring (6.5–7.5 ppm). Fluorine NMR can confirm the presence and position of fluorine atoms.
- Gas Chromatography (GC) : Used to monitor reaction progress and quantify by-products; high carbamate to impurity ratios (>15:1) indicate high selectivity.
- Mass Spectrometry (MS) : Confirms molecular weight and structure.
- Purity Assessment : Chromatographic purity >95% is typical after column purification.
Summary of Key Research Findings
- The reaction of 2,5-difluoroaniline with ethyl isocyanate in the presence of dibutyltin dilaurate catalyst provides a reliable method to prepare this compound with high purity and good yield.
- Use of ethyl chloroformate with base catalysts is an alternative, providing similar yields but requires careful control of acid by-products.
- Methods involving carbonate intermediates and organometallic reagents offer stereoselective routes and industrial scalability.
- Purification by silica gel chromatography with hexane/ethyl acetate mixtures is effective for isolating the pure product.
- Reaction times vary from a few hours to over 40 hours depending on conditions and scale.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl N-(2,5-difluorophenyl)carbamate undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : In HCl (1–2 M), the carbamate cleaves to release ethanol and form 2,5-difluorophenylurea.
-
Basic Hydrolysis : NaOH (1 M) generates 2,5-difluoroaniline and sodium ethyl carbonate via nucleophilic attack at the carbonyl carbon .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Time | Major Product | Yield (%) |
|---|---|---|---|---|---|
| Acidic | 1 M HCl | 80°C | 2 h | 2,5-Difluorophenylurea | 85–90 |
| Basic | 1 M NaOH | 60°C | 1.5 h | 2,5-Difluoroaniline | 78–82 |
Nucleophilic Substitution
The electron-withdrawing fluorine atoms on the phenyl ring activate positions for nucleophilic aromatic substitution (NAS):
-
Amination : Reacts with ammonia or amines (e.g., benzylamine) in DMF at 100°C to yield substituted anilines .
-
Methoxylysis : Methanol/K₂CO₃ replaces fluorine at the para position, forming ethyl N-(2-fluoro-5-methoxyphenyl)carbamate .
Key Finding :
Thermal Decomposition
At elevated temperatures (120–150°C), the compound undergoes decomposition:
-
Primary Pathway : Cleavage of the carbamate to release ethylene and 2,5-difluorophenyl isocyanate.
-
Secondary Pathway : Rearrangement to form a urea derivative at >160°C .
Thermogravimetric Analysis (TGA) Data :
-
Onset decomposition temperature: 122°C
-
Mass loss at 150°C: 92% (matches theoretical CO₂ + ethanol release).
Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling:
-
Suzuki–Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) in THF/H₂O (3:1) with Pd(PPh₃)₄ (2 mol%) to form biaryl derivatives .
Table 2: Representative Coupling Reactions
| Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 2,5-Difluoro-N-(biphenyl)carbamate | 76 |
| Vinylboronate | PdCl₂(dppf) | Vinyl-substituted carbamate | 68 |
Stability Under Ambient Conditions
-
Rotamer Equilibrium : NMR studies reveal a syn-anti rotamer ratio of 3:1 at 25°C in CDCl₃, influenced by hydrogen bonding .
-
Aggregation Behavior : Concentration-dependent NMR shifts indicate dimerization via intermolecular H-bonding between the carbamate carbonyl and NH groups .
Figure 1 : Rotamer distribution vs. temperature (DMSO-d₆):
Functionalization via Carbamate Oxygen
The ethyl group undergoes transesterification:
-
Methanolysis : With NaOMe/MeOH, yields mthis compound (95% conversion).
-
Aminolysis : Aniline in THF forms N-(2,5-difluorophenyl)-N'-phenylurea .
Spectroscopic Characterization
Scientific Research Applications
Ethyl N-(2,5-difluorophenyl)carbamate is a carbamate derivative with applications in various scientific fields, including pharmaceutical chemistry and materials science. Carbamates, in general, are known for their diverse biological activities, and their introduction into agrochemicals can enhance properties such as lipophilicity, chemical and metabolic stability, and bioavailability .
Scientific Research Applications
- ** synthesis:** this compound is used in the synthesis of various organic compounds . For example, it is used in the preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3 .
- Antifungal Agents: N-aryl carbamate derivatives, including this compound, exhibit antifungal activity and are potential lead compounds for novel antifungal agents . Research indicates that the position of substituents on the N-phenyl ring significantly impacts antifungal activities . For instance, 2,4-dichloro N-aryl carbamates exhibit more promising antifungal activities compared to 2,5-dichloro N-aryl carbamates .
- β-Secretase Inhibitors: Optically active ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, a derivative of difluorophenyl, can be converted into a potent β-secretase inhibitor . These inhibitors are valuable in pharmaceutical research, particularly in developing treatments for Alzheimer's disease .
Case Studies
- Delayed Carbamate Poisoning: A case study reported an instance of delayed carbamate poisoning in a 51-year-old male who experienced progressively worsening symptoms over two weeks after exposure to an insecticide spray containing carbamate . The patient presented with diarrhea, lacrimation, salivation, headache, photophobia, diaphoresis, and chest tightness and was treated with atropine sulfate and other supportive measures .
- Antifungal Activity Screening : In a study evaluating the fungicidal activity of 35 carbamate derivatives, this compound derivatives were synthesized and tested against seven plant fungal pathogens . Several compounds exhibited good in vitro antifungal activity, with some demonstrating inhibition rates greater than 60% at 50 μg/mL . Specific compounds showed potent inhibition against F. graminearum and F. oxysporum, suggesting their potential as novel antifungal agents .
Data Table
While the search results do not provide a specific data table for this compound, related research on N-aryl carbamates offers insight into their structure-activity relationships. For example, the following data can be generalized from the reported findings:
| Compound | Antifungal Activity | EC50 Value (μg/mL) |
|---|---|---|
| 2,4-dichloro N-aryl carbamates | Promising | N/A |
| 2,5-dichloro N-aryl carbamates | Less Promising | N/A |
| 3,5-ditrifluoromethyl N-aryl carbamate (1z) | Good | N/A |
Note: N/A indicates that the specific value was not available in the search results, but the trend can be generalized.
** insights**
- The presence and position of fluorine substituents on the phenyl ring can significantly influence the biological activity of carbamates .
- Carbamates can be tailored for specific applications by modifying their structure, as demonstrated by their use as β-secretase inhibitors and antifungal agents .
- Exposure to carbamate-containing compounds can result in toxic effects, necessitating careful handling and preventative measures .
Mechanism of Action
The mechanism of action of ethyl N-(2,5-difluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to an accumulation of acetylcholine at nerve synapses. This results in increased stimulation of nerve endings, which can have various physiological effects . The compound’s difluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Comparisons:
Fluorine Substitution Patterns: The 2,5-difluoro substitution in the target compound creates a distinct electronic profile compared to 2,6-difluoro () or 3-fluoro () analogs. The 2,5-difluoro arrangement may optimize dipole interactions and steric hindrance, enhancing binding affinity in kinase inhibitors .
Carbamate Group Modifications: Ethyl vs. tert-butyl: The tert-butyl group in significantly increases molecular weight (398.45 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility . Functionalized derivatives (e.g., cyano-hydrazono groups in ) exhibit higher reactivity, making them suitable for further chemical modifications .
Synthetic Utility :
Biological Activity
Ethyl N-(2,5-difluorophenyl)carbamate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10F2N2O2
- Molecular Weight : 232.19 g/mol
- Structure : The compound features a carbamate functional group attached to a difluorophenyl moiety, which enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound may act as an inhibitor by binding to the active sites of target enzymes, thereby disrupting their normal function. This inhibition can influence various biochemical pathways, making it a candidate for therapeutic applications in areas such as anti-inflammatory and anticancer treatments.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, it has been reported that at concentrations around 10 µM, this compound enhances caspase-3 activity significantly in various cancer cell lines, suggesting its potential as an anticancer agent .
Enzyme Inhibition
The compound has been studied for its enzyme-inhibitory effects. Notably, it has shown promise in inhibiting certain kinases involved in cancer progression. For example, preliminary data suggest that this compound may inhibit the activity of VEGFR-2 kinase with an IC50 value in the low micromolar range . This inhibition could impede tumor growth and metastasis.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. It exhibits moderate inhibitory effects against Methicillin-resistant Staphylococcus aureus (MRSA) biofilms with IC50 values ranging from 5 to 15 µM . This suggests potential applications in treating infections caused by resistant bacterial strains.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer (Caspase activation) | ~10 |
| Ethyl N-(2-phenethyl)carbamate | Antimicrobial (MRSA biofilm inhibition) | 5-15 |
| Ethyl N-(4-nitrophenyl)carbamate | Enzyme inhibition | 20 |
Case Studies
- Anticancer Study : In a study involving breast cancer cell lines (MDA-MB-231), this compound was shown to induce significant morphological changes and apoptosis at concentrations above 1 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
- Antimicrobial Study : A library of carbamate derivatives including this compound was screened for biofilm inhibition against MRSA. Results indicated that this compound effectively reduced biofilm formation with an IC50 comparable to leading antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
